molecular formula C8H7IN2 B1626135 4-Amino-5-iodo-2-methylbenzonitrile CAS No. 380241-62-3

4-Amino-5-iodo-2-methylbenzonitrile

Cat. No. B1626135
CAS RN: 380241-62-3
M. Wt: 258.06 g/mol
InChI Key: NHYCRHOIXAOPRF-UHFFFAOYSA-N
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Description

4-Amino-5-iodo-2-methylbenzonitrile is a chemical compound with the molecular formula C8H7IN2 . It has a molecular weight of 258.06 . The compound appears as a yellow to brown solid .


Synthesis Analysis

The synthesis of 4-Amino-5-iodo-2-methylbenzonitrile involves dissolving 4-Amino-2-methylbenzonitrile in glacial acetic acid with stirring. The temperature is then lowered to 15° C and N-iodosuccinimide (NIS) is added in batches. The reaction is carried out at room temperature for 2 hours .


Molecular Structure Analysis

The InChI code for 4-Amino-5-iodo-2-methylbenzonitrile is 1S/C8H7IN2/c1-5-2-8(11)7(9)3-6(5)4-10/h2-3H,11H2,1H3 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Amino-5-iodo-2-methylbenzonitrile is a yellow to brown solid . It has a molecular weight of 258.06 . The compound should be stored at room temperature .

Scientific Research Applications

Corrosion Inhibition

4-Amino-5-iodo-2-methylbenzonitrile derivatives, specifically 2-aminobenzene-1,3-dicarbonitriles, have been studied for their corrosion inhibition properties. In research conducted by Verma et al. (2015), these derivatives demonstrated significant inhibition efficiency for mild steel in acidic environments. This study highlights the potential of these compounds in industrial applications, particularly in corrosion prevention (Verma, Quraishi, & Singh, 2015).

Chemical Synthesis and Pharmacology

Another application is in the field of pharmacology. Emil Märcher Rørsted et al. (2021) discussed the use of a derivative, 25CN-NBOH, as a potent and selective agonist for serotonin 2A receptors. This compound has been used extensively in various in vitro and in vivo studies, indicating its importance in pharmacological research and potential therapeutic applications (Rørsted, Jensen, & Kristensen, 2021).

Molecular Structure Studies

The molecular structure and crystal packing of 4-aminobenzonitrile derivatives have been a subject of interest in scientific research. A study by Heine et al. (1994) investigated the structural characteristics of these compounds at various temperatures, providing insights into their chemical behavior and interactions (Heine, Herbst‐Irmer, Stalke, Kühnle, & Zachariasse, 1994).

Novel Synthesis Techniques

Research also focuses on novel synthesis methods of 4-amino-5-iodo-2-methylbenzonitrile derivatives. Rao et al. (2014) developed a method for synthesizing 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles from p-aminobenzonitrile, demonstrating the versatility and potential applications of these compounds in creating biologically potent derivatives (Rao, Gopal Rao, & Prasanna, 2014).

Safety and Hazards

The compound has a signal word of “Warning” and is associated with Hazard Statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-amino-5-iodo-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-2-8(11)7(9)3-6(5)4-10/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYCRHOIXAOPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454381
Record name 4-AMINO-5-IODO-2-METHYLBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-iodo-2-methylbenzonitrile

CAS RN

380241-62-3
Record name 4-Amino-5-iodo-2-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380241-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-AMINO-5-IODO-2-METHYLBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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